molecular formula C17H11ClF2N4O2 B2535126 2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide CAS No. 1207000-38-1

2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide

Cat. No. B2535126
CAS RN: 1207000-38-1
M. Wt: 376.75
InChI Key: KEBBZNLBKBHTMC-UHFFFAOYSA-N
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Description

2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide is a useful research compound. Its molecular formula is C17H11ClF2N4O2 and its molecular weight is 376.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and evaluation of new 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives explored their anticonvulsant and muscle relaxant activities. Compounds synthesized exhibited promising anticonvulsant activity in models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with some showing significant muscle relaxant activity as well (B. Sharma, A. Verma, U. Sharma, & S. Prajapati, 2013).

Anti-inflammatory Agents

Research on the synthesis of novel sulfamoylphenyl-pyridazinone derivatives and their evaluation as anti-inflammatory agents revealed that certain compounds exhibited comparable or superior anti-inflammatory activity to celecoxib, a known anti-inflammatory drug, in the carrageenan-induced rat paw edema model (Rafia Bashir et al., 2012).

Antimicrobial and Anti-cancer Activities

Another study synthesized 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones and tested them for their anti-cancer, anti-inflammatory, and antimicrobial activities. Some compounds demonstrated high activity against various cancer cell lines and showed promising anti-inflammatory and antifungal activities (Shamim Ahmad et al., 2010).

Fluorescent Probes in Biochemical Studies

A different line of research involved the interaction of cytidine 5'-phosphate with chloroacetone or p-tosyloxyacetone, leading to derivatives with significant UV absorption and fluorescence. These properties suggest their potential application as fluorescent probes or labels in biochemical studies (N. K. Kochetkov et al., 1976).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N4O2/c18-13-9-11(3-6-14(13)20)22-17(26)23-15-16(25)24(8-7-21-15)12-4-1-10(19)2-5-12/h1-9H,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBBZNLBKBHTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)NC(=O)NC3=CC(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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